molecular formula C7H3BrClIN2 B1449833 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine CAS No. 2294919-63-2

6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine

Cat. No. B1449833
CAS RN: 2294919-63-2
M. Wt: 357.37 g/mol
InChI Key: VBMUKFOFQDLCKT-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold . The compound you mentioned, “6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine”, is likely to share similar properties with other imidazo[1,2-a]pyridines.

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine serves as a pivotal intermediate in the synthesis of complex molecules due to its reactive halogen substituents, which facilitate diverse cross-coupling reactions. Koubachi et al. (2008) demonstrated its use in palladium-catalyzed direct C3 alkenylation of imidazo[1,2-a]pyridines, a method that efficiently introduces alkenyl groups into the imidazo[1,2-a]pyridine core, expanding the utility of such heterocycles in organic synthesis (Koubachi et al., 2008). Furthermore, Katrun and Kuhakarn (2019) developed a halogenation technique using sodium halides as halogen sources, presenting an efficient pathway to access variously substituted imidazo[1,2-a]pyridines for further functionalization (Katrun & Kuhakarn, 2019).

Material Science and Corrosion Inhibition

In material science, the halogenated imidazo[1,2-a]pyridine derivatives, including those with bromo, chloro, and iodo groups, are explored for their potential in corrosion inhibition. Saady et al. (2021) evaluated the performance of related derivatives against mild steel corrosion, showcasing the compound's role in developing corrosion-resistant materials and coatings, thereby extending the lifespan of metal components in aggressive environments (Saady et al., 2021).

Fluorescence and Imaging Applications

Shibahara et al. (2009) explored the fluorescence properties of 1,3-diarylated imidazo[1,5-a]pyridines, synthesized via metal-catalyzed cross-coupling reactions, demonstrating the potential of halogenated imidazo[1,2-a]pyridines in the development of novel fluorescent materials for imaging applications (Shibahara et al., 2009).

properties

IUPAC Name

6-bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-4-1-5(9)7-11-2-6(10)12(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMUKFOFQDLCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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